Gly-Ser-Arg

Protein kinase C substrate Kinase selectivity Signal transduction

Gly-Ser-Arg (GSR; CAS 85530-46-7) is a linear synthetic tripeptide composed of glycine, L-serine, and L-arginine (molecular formula C₁₁H₂₂N₆O₅; MW 318.33 g/mol). Unlike extensively profiled integrin-binding tripeptides such as RGD, direct quantitative bioactivity data for the isolated GSR tripeptide remains scarce in the peer-reviewed primary literature.

Molecular Formula C11H22N6O5
Molecular Weight 318.33 g/mol
CAS No. 85530-46-7
Cat. No. B14411269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Ser-Arg
CAS85530-46-7
Molecular FormulaC11H22N6O5
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)NC(=O)C(CO)NC(=O)CN)CN=C(N)N
InChIInChI=1S/C11H22N6O5/c12-4-8(19)16-7(5-18)9(20)17-6(10(21)22)2-1-3-15-11(13)14/h6-7,18H,1-5,12H2,(H,16,19)(H,17,20)(H,21,22)(H4,13,14,15)/t6-,7-/m0/s1
InChIKeyYOBGUCWZPXJHTN-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Ser-Arg (CAS 85530-46-7) Tripeptide: Structural Identity, Biological Provenance, and Research Procurement Context


Gly-Ser-Arg (GSR; CAS 85530-46-7) is a linear synthetic tripeptide composed of glycine, L-serine, and L-arginine (molecular formula C₁₁H₂₂N₆O₅; MW 318.33 g/mol) . Unlike extensively profiled integrin-binding tripeptides such as RGD, direct quantitative bioactivity data for the isolated GSR tripeptide remains scarce in the peer-reviewed primary literature. GSR is most prominently encountered as a sub-sequence within two biologically validated contexts: (i) the laminin-derived pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), a well-characterized inhibitor of tumor cell adhesion and experimental metastasis [1], and (ii) arginine-rich protamine fragments from galline (rooster sperm nuclei), where the GSR motif appears within sequences that serve as model substrates for Ca²⁺/phospholipid-dependent protein kinase C (PKC) [2]. Consequently, procurement decisions for GSR should be evaluated in light of its specific sequence context and the limited but mechanistically informative data available for GSR-containing oligopeptides, rather than by extrapolation from generic tripeptide properties.

Why Sequence-Identical Amino Acid Composition Cannot Guarantee Functional Equivalence: Gly-Ser-Arg vs. Its Permutation Isomers


The tripeptide space defined by Gly, Ser, and Arg encompasses six linear sequence permutations (GSR, GRS, SGR, SRG, RGS, RSG), each with identical elemental composition but divergent biochemical properties. Experimentally, the Gly-Ser-Arg sequence is not functionally interchangeable with its permutation Arg-Gly-Ser (RGS): the tripeptide Arg-Gly-Ser has been reported to specifically inhibit the binding of P¹,P⁴-diadenosine 5′-tetraphosphate (Ap₄A) to its membrane receptor [1], a biological activity for which no evidence exists for Gly-Ser-Arg. Conversely, the GSR motif embedded within the YIGSR pentapeptide confers binding to the 67 kDa laminin receptor (LBP), an interaction that is abrogated by substitution of the C-terminal Arg to Glu [2]. Furthermore, the protamine-derived nonapeptide Gly-Ser-Arg₆-Tyr is an efficient substrate for protein kinase C but is completely refractory to cAMP-dependent protein kinase (PKA) [3], demonstrating that the GSR sequence context governs kinase selectivity in a manner not shared by other arginine-containing peptides. These empirical observations underscore that generic procurement of any Gly/Ser/Arg-containing tripeptide cannot be assumed to recapitulate the specific biological recognition properties of the Gly-Ser-Arg sequence.

Gly-Ser-Arg (CAS 85530-46-7) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Informed Procurement


Protein Kinase C vs. PKA Substrate Selectivity: The Gly-Ser-Arg₆-Tyr Nonapeptide Defines a Kinase-Specific Pharmacophore

The nonapeptide Gly-Ser-Arg₆-Tyr, which contains the GSR motif at positions 1–3, was identified as the best substrate for protein kinase C among all synthetic protamine fragment peptides tested, exhibiting kinetic constants (Km and Vmax) comparable to those of intact histones [1]. Critically, the same nonapeptide is completely inactive as a substrate for cAMP-dependent protein kinase (PKA/A-kinase), establishing a binary selectivity profile that is not shared by other arginine-rich peptide substrates such as Pro-Arg₅-Ser-Ser-Arg-Pro-Val-Arg, which serves as a substrate for both kinases [1]. This contrasts with the myosin I heavy chain kinase substrate Gly-Arg-Gly-Arg-Ser-Ser-Val-Tyr-Ser, which exhibits a defined Km of 54 μM and Vmax of 15 μmol/min·mg but lacks the PKC/PKA discriminatory capacity [2].

Protein kinase C substrate Kinase selectivity Signal transduction

YIGSR (Tyr-Ile-Gly-Ser-Arg) Cell Adhesion Activity: GSR as the Core Recognition Motif for the 67 kDa Laminin Receptor

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), in which GSR constitutes the C-terminal tripeptide unit, promotes cell adhesion and spreading when covalently immobilized onto solid substrates. In a head-to-head comparison of surface-immobilized oligopeptides, YIGSR supported adhesion of human foreskin fibroblasts (HFFs) at levels comparable to RGD-containing peptides [1]. Quantitative cell attachment assays across five cell lines (A431, NRK, CHO-K1, HeLa.S3, RLC-16) demonstrated that YIGSR and RGDX peptides (X = S, V, T) exhibit distinct, cell-line-dependent adhesion profiles, with YIGSR showing enhanced activity upon C-terminal amidation (YIGSR-NH₂) [2]. Critically, substitution of the C-terminal Arg in YIGSR to Glu (producing YIGSE) induces a significant conformational change at the middle Gly residue and abrogates biological activity [3], confirming that the GSR tripeptide's sequence integrity—specifically the terminal arginine—is essential for receptor recognition.

Cell adhesion Laminin receptor Biomaterial functionalization

Basal Phosphorylation by PKC: The Arg₄-Tyr-Gly-Ser-Arg₆-Tyr Protamine Fragment and the GSR-Containing Minimal Motif

Among protamine-derived synthetic peptides, the fragment Arg₄-Tyr-Gly-Ser-Arg₆-Tyr [Ga(52-65)] uniquely shares the property of intact protamines of being readily phosphorylated by protein kinase C under basal conditions (i.e., in the absence of Ca²⁺ and phospholipid activators) [1]. The shorter fragments Gly-Ser-Arg₆-Tyr [Ga(57-65)] and Gly-Ser-Arg₃ [Ga(57-61)]—the latter being a GSR tripeptide extended by two additional arginine residues—were also tested in this system [1]. Optimal basal phosphorylation of Ga(52-65) was observed in Tris/HCl buffer at pH 7.5, and the activity was dependent on the presence of target residue(s) flanked by extended arginyl blocks [1]. This basal phosphorylation property distinguishes GSR-containing protamine fragments from standard PKC peptide substrates (e.g., Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val), which require Ca²⁺/phospholipid or phorbol ester activation.

Basal phosphorylation Protamine fragment PKC regulation

Trypsin Cleavage Site Identity: Gly-Ser-Arg as a Defined C-Terminal Arg Proteolytic Product

In controlled trypsin digestion experiments, the tripeptide Gly-Ser-Arg is released as a discrete fragment when the scissile peptide bond on the C-terminal side of arginine is cleaved. A documented example is the tryptic hydrolysis of a dodecapeptide, which yields the fragments Arg, Phe-His-Phe-Pro-Gly, Gly-Ser-Arg, and Glu-Phe-Arg [1]. This cleavage behavior is determined by the C-terminal Arg residue: trypsin cleaves peptide bonds exclusively at the carboxyl side of Lys and Arg unless followed by Pro [1]. By contrast, the sequence permutation Gly-Arg-Ser would place the Arg at an internal position, generating a different cleavage pattern, while Arg-Gly-Ser would yield Gly-Ser as the C-terminal dipeptide product upon trypsin digestion. The GSR sequence thus produces a uniquely identifiable C-terminal Arg cleavage signature in peptide mapping workflows.

Proteolytic digestion Trypsin specificity Peptide mapping

Antimetastatic Polymeric YIGSR: Multivalency Converts an Inactive GSR-Containing Monomer into a Potent In Vivo Inhibitor

Monomeric YIGSR (containing the GSR core) administered intravenously showed no significant effect on experimental lung metastasis in the B16-BL6 spontaneous metastasis model; however, polymeric poly(YIGSR)—bearing repetitive GSR-containing units—produced a marked reduction in lung tumor colonies upon multiple i.v. administrations [1]. This stark monomer-versus-polymer efficacy differential is also observed for the RGD/RGDX series: monomeric RGD was similarly ineffective, while poly(RGD) inhibited tumor cell adhesion to fibronectin substrates and prolonged survival time [1]. Further, bioconjugation of YIGSR to poly(styrene-co-maleic acid) (SMA-YIGSR) enhanced antimetastatic potency approximately 50-fold relative to native YIGSR and extended plasma half-life 10-fold in vivo [2]. This demonstrates that the GSR sequence, when presented in a multivalent or carrier-conjugated format, gains biological activity that is absent in the monomeric form.

Metastasis inhibition Polyvalent peptides In vivo efficacy

Conformational Specificity: C-Terminal Arg of GSR Is a Structural Determinant of Receptor-Binding Competence

Conformational analysis of the metastasis-inhibiting laminin pentapeptide YIGSR revealed that substitution of the C-terminal Arg (producing YIGSE, i.e., Gly-Ser-Glu in place of Gly-Ser-Arg) induces a significant conformational change in the peptide backbone localized at the middle Gly residue [1]. This conformational perturbation correlates with a loss of biological activity, as assessed by cell adhesion and receptor-binding assays. In comparison, the sequence permutation Arg-Gly-Ser (RGS) adopts a distinct conformational landscape and has been described as serving as a 'universal adapter across signaling axes' , though this characterization derives from vendor descriptions rather than peer-reviewed structural biology. The Arg→Glu substitution experiment provides direct evidence that the C-terminal Arg of the GSR motif is not merely a charge contributor but a conformational determinant essential for bioactivity.

Peptide conformation Structure-activity relationship Laminin receptor binding

Gly-Ser-Arg (CAS 85530-46-7) Application Scenarios Grounded in Quantitative Differentiation Evidence


PKC-Selective Kinase Activity Assays Requiring PKA Discrimination

Based on the evidence that the GSR-containing nonapeptide Gly-Ser-Arg₆-Tyr is an efficient PKC substrate but completely refractory to PKA [1], laboratories developing PKC activity assays can employ GSR-extended peptides as selective substrates that minimize false-positive signals from co-purifying PKA. This is particularly relevant for cell lysate-based kinase assays where multiple kinases are present. In contrast, dual-kinase substrates such as Pro-Arg₅-Ser-Ser-Arg-Pro-Val-Arg cannot provide this binary discrimination. Procurement recommendation: source GSR as the N-terminal building block for custom PKC-selective peptide substrates with C-terminal arginine extensions.

Biomaterial Surface Functionalization for Cell Adhesion via the 67 kDa Laminin Receptor Pathway

For tissue engineering scaffolds and cell culture substrates requiring integrin-independent cell adhesion, GSR-containing YIGSR peptides offer a mechanistically distinct adhesion pathway via the 67 kDa laminin receptor (LBP), as opposed to integrin-mediated adhesion via RGD peptides [2]. Covalent immobilization of YIGSR through an N-terminal Gly spacer arm supports HFF adhesion and spreading, and C-terminal amidation (YIGSR-NH₂) further enhances attachment activity [1]. Researchers should note that the C-terminal Arg of the GSR motif is essential for receptor recognition, as Arg→Glu substitution abolishes activity [3].

In Vivo Metastasis Models Requiring Multivalent Peptide Presentation

Monomeric GSR-containing YIGSR peptide is ineffective in experimental metastasis models, while polymeric poly(YIGSR) significantly reduces lung tumor colonies [1]. For laboratories designing in vivo metastasis intervention studies, procurement of GSR as a monomer for direct injection is unlikely to yield interpretable results. Instead, GSR should be incorporated into multivalent scaffolds (e.g., branched lysine cores, polymer conjugates, or dendrimers). SMA-conjugated YIGSR demonstrates approximately 50-fold enhanced antimetastatic potency and 10-fold extended plasma half-life compared to native YIGSR [2], providing a quantitative benchmark for formulation development.

Peptide Mapping and Trypsin Cleavage Site Standards for Analytical Method Validation

The GSR tripeptide serves as a well-defined tryptic cleavage product with C-terminal Arg, generating a characteristic mass spectrometric signature (monoisotopic [M+H]⁺ = 318.165 Da). In peptide mapping workflows, GSR can function as a retention time and mass calibration standard representing C-terminal Arg tryptic fragments [1]. Its sequence permutation isomers (e.g., Gly-Arg-Ser, Arg-Gly-Ser) produce different fragment compositions upon trypsin digestion, allowing GSR to serve as a sequence-specific positive control for confirming trypsin cleavage fidelity at Arg residues not followed by Pro.

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